molecular formula C26H33N3O2 B11230008 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentanecarboxamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentanecarboxamide

Cat. No.: B11230008
M. Wt: 419.6 g/mol
InChI Key: BDTMHRSBAZVZIN-UHFFFAOYSA-N
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Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide is a complex organic compound with the molecular formula C26H33N3O2 and a molecular weight of 419.569. This compound is characterized by the presence of a piperazine ring, a phenyl group, and a cyclopentane carboxamide moiety. It is often used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials or chemical processes

Comparison with Similar Compounds

Similar Compounds

    N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide: Shares a piperazine ring and phenyl group but differs in the pyrrolo[2,3-b]pyridine moiety.

    N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: Contains a piperidine ring and benzyl group, differing in the sulfanylbutanamide moiety.

Uniqueness

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of a piperazine ring, phenyl group, and cyclopentane carboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C26H33N3O2

Molecular Weight

419.6 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C26H33N3O2/c1-2-8-24(30)29-19-17-28(18-20-29)23-13-11-22(12-14-23)27-25(31)26(15-6-7-16-26)21-9-4-3-5-10-21/h3-5,9-14H,2,6-8,15-20H2,1H3,(H,27,31)

InChI Key

BDTMHRSBAZVZIN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4

Origin of Product

United States

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